2,3-Diphenylquinoxaline 1-oxide
Overview
Description
2,3-Diphenylquinoxaline 1-oxide is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylquinoxaline 1-oxide can be synthesized through the condensation reaction of ortho-phenylenediamine with benzil in the presence of an oxidizing agent. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as titanium silicate or molecular iodine may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylquinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent quinoxaline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and reduced quinoxalines. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,3-Diphenylquinoxaline 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2,3-Diphenylquinoxaline 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The presence of the quinoxaline ring system allows for effective π-π stacking interactions and hydrogen bonding, which contribute to its biological activity .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline 1-oxide can be compared with other quinoxaline derivatives, such as:
2,3-Diphenylquinoxaline: Lacks the oxide group, resulting in different chemical reactivity and biological activity.
Quinoxaline N-oxides: Have additional oxygen atoms, which can enhance their oxidative properties.
Substituted Quinoxalines: Various substituents can be introduced to modify the compound’s properties, such as electron-donating or electron-withdrawing groups.
Properties
IUPAC Name |
1-[(E)-[(2Z)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12-,19-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWGZVHOPGESQA-WAZQMIMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(/C)\CCC=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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